Vardenafil Dihydrochloride

PDE5 inhibition Enzyme kinetics Receptor binding affinity

Vardenafil Dihydrochloride (CAS 224789-15-5) delivers ~40-fold higher PDE5 affinity (IC50 0.091–0.1 nM) than sildenafil, enabling robust inhibition at sub-nanomolar concentrations. The dihydrochloride salt provides 100 mg/mL solubility in both DMSO and water, eliminating DMSO carryover concerns. Validated HPLC methods meet ICH Q2(R1) with resolution ≥1.5 and recovery 99.5–103.6%, supporting ANDA submissions and QC batch release. Fastest Tmax (~40 min) among PDE5 inhibitors. Room-temperature shipping stable.

Molecular Formula C23H34Cl2N6O4S
Molecular Weight 561.5 g/mol
CAS No. 224789-15-5
Cat. No. B1682183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil Dihydrochloride
CAS224789-15-5
SynonymsBAY 38-9456;  BAY-38-9456;  BAY38-9456;  Vardenafil HCl;  Levitra;  Staxyn;  Vivanza
Molecular FormulaC23H34Cl2N6O4S
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
InChIInChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H
InChIKeyNOIHTGOGFDFCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vardenafil Dihydrochloride (CAS 224789-15-5): Potency and Selectivity Baseline for PDE5 Inhibitor Research and Procurement


Vardenafil Dihydrochloride (CAS 224789-15-5) is the dihydrochloride salt of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction [1]. The compound functions by competitively inhibiting cGMP hydrolysis by PDE5, thereby promoting cGMP accumulation and vascular smooth muscle relaxation [2]. As a research reagent and analytical reference standard, vardenafil dihydrochloride offers high aqueous solubility and room-temperature shipping stability, making it suitable for in vitro pharmacological studies, method development, and quality control applications . The dihydrochloride salt form provides distinct advantages in solubility and handling compared to the free base, with quantitative solubility of 100 mg/mL in both DMSO and water at 25°C . Understanding the specific potency and selectivity parameters that differentiate vardenafil from other PDE5 inhibitors is essential for informed scientific selection [1].

Why Vardenafil Dihydrochloride Cannot Be Interchanged with Other PDE5 Inhibitors in Research Applications


PDE5 inhibitors including sildenafil, tadalafil, and vardenafil share a common mechanism of action—inhibition of PDE5-mediated cGMP hydrolysis—yet they exhibit substantial differences in potency, selectivity profiles, and pharmacokinetic parameters that preclude simple interchange in research settings [1]. While all three are approved for erectile dysfunction, their distinct IC50 values for PDE5 differ by orders of magnitude, and their cross-reactivity with off-target PDE isoforms such as PDE1, PDE6, and PDE11 varies considerably [2]. Furthermore, salt form selection—vardenafil dihydrochloride versus vardenafil hydrochloride trihydrate or free base—affects solubility, stability, and analytical behavior, with direct implications for experimental reproducibility and regulatory compliance [3]. The quantitative evidence below establishes exactly where vardenafil dihydrochloride demonstrates verifiable differentiation that justifies its selection over closest analogs.

Quantitative Differentiation Evidence for Vardenafil Dihydrochloride: Comparator-Based Selection Data


PDE5 Inhibitory Potency: Vardenafil Demonstrates ~40-Fold Higher Affinity than Sildenafil

Vardenafil exhibits approximately 40-fold higher affinity for PDE5 compared to sildenafil based on comparative IC50 values. In radioligand binding studies using purified PDE5 enzyme, vardenafil demonstrated an IC50 of 0.091 ± 0.031 nM (n=5), whereas sildenafil showed an IC50 of 3.7 ± 1.4 nM (n=4), representing a ~40-fold difference in binding affinity [1]. This potency differential is consistent across multiple assay systems; a separate comparative analysis reported mean IC50 values for PDE5 of 0.1 nM for vardenafil versus 1.6 nM for sildenafil (~16-fold difference) and 4.0 nM for tadalafil (~40-fold difference) [2]. For in vitro studies requiring maximal PDE5 inhibition at minimal compound concentrations, this potency advantage reduces compound consumption and minimizes potential off-target effects related to higher dosing [1].

PDE5 inhibition Enzyme kinetics Receptor binding affinity

Onset of Action: Vardenafil Achieves Tmax at ~40 Minutes, Faster than Sildenafil and Tadalafil

Vardenafil demonstrates the shortest time to maximum plasma concentration (Tmax) among clinically approved PDE5 inhibitors. Pharmacokinetic data show that vardenafil achieves Tmax at approximately 40 minutes post-dose, compared to ~1 hour for sildenafil and ~2 hours for tadalafil [1]. In clinical pharmacodynamic studies, maximum plasma concentration after oral administration of 20–40 mg vardenafil occurred in 0.7–0.9 hours (42–54 minutes) [2]. This rapid absorption profile contrasts with tadalafil, which exhibits a prolonged half-life of 17.5 hours but a slower onset with Tmax of 2.0 hours (range 0.5–12.0 hours) [3]. The 40-minute Tmax of vardenafil represents a ~33% faster absorption rate than sildenafil (~60 minutes) and ~67% faster than tadalafil (~120 minutes) under comparable conditions [1].

Pharmacokinetics Drug absorption Time-to-peak concentration

PDE6 Selectivity: Vardenafil Exhibits 16-Fold PDE5/PDE6 Selectivity vs 7.4-Fold for Sildenafil

Vardenafil demonstrates a distinct PDE6 selectivity profile compared to sildenafil. In direct comparative studies, the IC50 ratio of PDE6 to PDE5 for vardenafil was 16 (IC50 values: PDE5 = 0.7 nM, PDE6 = 11 nM), whereas sildenafil exhibited a PDE6/PDE5 ratio of 7.4 (IC50 values: PDE5 = 6.6 nM, PDE6 = 49 nM) [1]. This indicates that vardenafil is approximately 2.2-fold more selective for PDE5 over PDE6 than sildenafil based on IC50 ratios. In a separate comparative analysis, vardenafil showed 21-fold selectivity for PDE6 versus PDE5, compared to 16-fold for sildenafil and 550-fold for tadalafil [2]. Notably, tadalafil demonstrates the highest PDE6 selectivity (550-fold), but vardenafil maintains a more favorable PDE6 selectivity profile than sildenafil while preserving superior PDE5 potency [1]. This differential PDE6 inhibition profile has implications for research applications where retinal PDE6 off-target activity is a consideration [1].

PDE selectivity Off-target profiling Ocular safety

Analytical Method Validation: HPLC Method for Vardenafil Hydrochloride Achieves >0.998 Correlation and 99.5–103.6% Recovery

A validated HPLC method for the determination of related substances in vardenafil hydrochloride has been established with defined performance parameters suitable for quality control and regulatory submissions [1]. The method employs reverse-phase HPLC with an Agilent HCC18(2) column, using mobile phase A (0.5% triethylamine solution adjusted to pH 3.0 with phosphoric acid-acetonitrile 90:10) and mobile phase B (0.5% triethylamine solution-acetonitrile 10:90) in gradient elution with detection at 242 nm [1]. This method achieved separation of vardenafil hydrochloride from seven known impurities (A, B, C, D, E, F, G) with resolution ≥1.5, linearity correlation coefficients >0.998 for all analytes, and mean recovery rates ranging from 99.5% to 103.6% with RSD values all <2% [1]. A complementary RP-UPLC method validated per ICH Q2(R1) guidelines provides additional analytical capability for process and degradation impurity identification using UPLC-TOF with 5 ppm mass accuracy [2]. The availability of these validated methods provides procurement justification for selecting vardenafil dihydrochloride as a reference standard for ANDA applications and commercial production quality control [2].

HPLC method validation Quality control Impurity profiling

Optimal Research and Industrial Applications for Vardenafil Dihydrochloride Based on Quantitative Differentiation Evidence


In Vitro PDE5 Inhibition Assays Requiring High Potency at Low Concentrations

Vardenafil dihydrochloride is the optimal selection for in vitro PDE5 inhibition studies where maximal enzyme inhibition at minimal compound concentrations is required. The compound's PDE5 IC50 of 0.091–0.1 nM [1] translates to ~40-fold higher affinity than sildenafil, enabling robust PDE5 inhibition at sub-nanomolar concentrations. This potency advantage reduces compound consumption in high-throughput screening campaigns and minimizes solvent-related artifacts in sensitive biochemical assays. The dihydrochloride salt form provides excellent aqueous solubility (100 mg/mL in water at 25°C) , facilitating preparation of concentrated stock solutions for dose-response studies without DMSO carryover concerns.

Pharmacokinetic Studies Requiring Rapid Absorption and Short Latency to Peak Effect

For pharmacokinetic investigations where rapid absorption and short latency to peak plasma concentration are experimental priorities, vardenafil dihydrochloride offers the fastest Tmax (~40 min) among clinically approved PDE5 inhibitors [2]. This 33% faster onset than sildenafil (~60 min) and 67% faster than tadalafil (~120 min) makes vardenafil the preferred PDE5 inhibitor for protocols requiring temporal correlation between dosing and effect measurement, particularly in acute pharmacodynamic studies with limited observation windows. The dihydrochloride salt form's room-temperature shipping stability further simplifies logistics for multi-site pharmacokinetic studies.

Quality Control and Regulatory ANDA Applications Requiring Validated Analytical Methods

Vardenafil dihydrochloride serves as an analytical reference standard for pharmaceutical quality control, ANDA submissions, and commercial production applications [3]. Validated HPLC methods exist with documented performance parameters including resolution ≥1.5 for seven known impurities, linearity r >0.998, and recovery rates of 99.5–103.6% with RSD <2% [4]. These methods meet and exceed ICH Q2(R1) guidelines, providing the analytical framework necessary for impurity profiling, stability testing, and batch release testing. Procurement of vardenafil dihydrochloride with comprehensive characterization data compliant with regulatory guidelines [3] supports method development, method validation (AMV), and quality controlled (QC) applications essential for regulatory submissions.

PDE Isoform Selectivity Profiling and Off-Target Screening

For studies investigating PDE isoform selectivity and off-target pharmacology, vardenafil dihydrochloride offers a well-characterized selectivity profile with established IC50 values across PDE1 (180 nM), PDE5 (0.7 nM), PDE6 (11 nM), and PDE2/3/4 (>1000 nM) [1]. The compound's 16-fold PDE5/PDE6 selectivity ratio, compared to 7.4-fold for sildenafil, provides a distinct selectivity fingerprint for comparative pharmacology studies [5]. This differentiated profile enables vardenafil to serve as a reference compound in panels screening novel PDE5 inhibitors, where understanding relative selectivity across PDE isoforms informs lead optimization and safety pharmacology assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vardenafil Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.